2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-9-15-16(20(3)24(22,23)19(15)2)11-14(12)18-17(21)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTOACNLIBOYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CC3=CC=CC=C3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions. The reaction conditions may include the use of strong oxidizing agents, such as hydrogen peroxide or peracetic acid, to facilitate the formation of the dioxido-thiadiazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In the field of medicine, this compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
- Structural Features : A thiazole ring linked to a diphenylacetamide group.
- Key Differences : Lacks the sulfone and methylated benzo[c][1,2,5]thiadiazole core.
- Synthesis: Prepared via EDC.HCl-mediated coupling of diphenylacetic acid and 2-aminothiazole in dichloromethane .
- Crystallography : Exhibits N–H···N hydrogen bonds and C–H···π interactions, stabilizing dimeric motifs. The absence of sulfone reduces polarity compared to the target compound .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Features : Dichlorophenyl and thiazole substituents.
- Key Differences : Chlorine atoms introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.
- Synthesis : Similar amide coupling strategy using EDC.HCl .
- Activity : Chlorine substituents may enhance bioactivity (e.g., antimicrobial properties) but reduce solubility .
Compound 9f (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide)
- Structural Features : Combines benzimidazole, triazole, thiazole, and methoxyphenyl groups.
- Key Differences : The triazole-benzimidazole hybrid structure differs from the benzo[c][1,2,5]thiadiazole core. A methoxy group increases lipophilicity.
- Characterization : IR peaks at ~1665 cm⁻¹ (C=O stretch) and NMR signals (e.g., δ 55.11 ppm for OCH₃) confirm structure .
Thiazolylmethylcarbamate Analogs (e.g., Compound l, m, w, x)
- Structural Features : Thiazole-linked carbamates with complex peptidomimetic backbones.
- Key Differences : Carbamate groups instead of acetamide; hydroperoxypropan-2-yl substituents introduce oxidative reactivity.
- Potential Applications: Designed for protease inhibition, contrasting with the sulfone-containing target compound’s possible kinase or receptor targeting .
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
- Structural Features : Fused imidazo-thiadiazole systems with acetamide substituents.
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The target compound’s benzo[c][1,2,5]thiadiazole core with sulfone offers a unique balance of polarity and rigidity, distinct from thiazole or benzimidazole derivatives.
Synthetic Accessibility : Amide coupling via EDC.HCl is a common strategy, but the target compound’s methyl and sulfone groups may require optimized reaction conditions .
Biological Relevance : Sulfone groups in the target compound could enhance metabolic stability compared to chlorinated or methoxylated analogs, though solubility may be a trade-off .
Crystallographic Insights : Hydrogen-bonding patterns in similar compounds (e.g., 2,2-diphenylacetamide) suggest that the sulfone in the target compound may strengthen intermolecular interactions, influencing formulation stability .
Biological Activity
The compound 2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a novel derivative of benzo[c][1,2,5]thiadiazole with potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and molecular docking studies.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from 1,3-dihydrobenzo[c][1,2,5]thiadiazole derivatives. The method includes the introduction of the acetamide and phenyl groups through various organic reactions such as condensation and cyclization. The structure is confirmed using spectral techniques like IR and NMR.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines. The results indicated significant cytotoxic effects on glioblastoma cells (LN229), with some derivatives showing over 70% inhibition at specific concentrations .
- Mechanism of Action : The proposed mechanism involves apoptosis induction through DNA damage and disruption of cellular signaling pathways. Molecular docking studies suggest strong binding affinity to targets involved in cancer proliferation .
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored:
- In Vivo Studies : Using genetically modified Drosophila melanogaster, compounds exhibited significant reductions in glucose levels. This suggests that the compound may enhance insulin sensitivity or modulate glucose metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Enhance lipophilicity and bioavailability |
| Phenyl group | Increase binding affinity to target proteins |
| Acetamide group | Essential for biological activity |
Case Studies
Several case studies have been documented regarding similar compounds:
- Thiadiazole Derivatives : A study focused on various thiadiazole derivatives demonstrated that modifications at the 5-position significantly affected anticonvulsant activity. Compounds with electron-withdrawing groups showed enhanced efficacy .
- Molecular Docking : In silico studies using molecular docking simulations indicated that the compound interacts favorably with active sites of proteins involved in cancer pathways. The stability of these interactions was confirmed through molecular dynamics simulations .
Q & A
Q. Critical conditions :
- Temperature : Reflux (80–120°C) for cyclization and acylation steps .
- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; toluene/water mixtures for phase-transfer reactions .
- Catalysts : Triethylamine or sodium hydride to deprotonate intermediates and enhance reactivity .
Basic: Which analytical techniques are essential for characterizing purity and structural confirmation?
Answer:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and detect impurities (>95% purity threshold) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹) .
Q. Example Workflow :
Initial screen shows inconsistent anticancer activity.
Re-purify compound via preparative HPLC .
Re-test in 3D spheroid models vs. 2D monolayers to account for microenvironmental variability .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Biological Testing : Screen analogs against panels of disease-relevant targets (e.g., cancer cell lines, microbial strains) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like COX-2 or EGFR .
Q. SAR Insights from Analogous Compounds :
| Modification | Observed Impact on Activity | Source |
|---|---|---|
| Methyl → Ethyl group | Increased lipophilicity; improved IC50 | |
| Sulfone → Sulfonamide | Reduced cytotoxicity; retained selectivity |
Basic: What biological activities are predicted based on structural analogs?
Answer:
- Anticancer : Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in HeLa and MCF-7 cells .
- Antimicrobial : Sulfone-containing analogs show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition : Benzo[c]thiadiazoles target COX-2 (IC50 ~50 nM) and kinases (e.g., EGFR) .
Q. Key Precautions :
- Validate cytotoxicity in non-target cells (e.g., HEK293) to assess therapeutic index .
- Use logP calculations (e.g., SwissADME) to optimize bioavailability .
Advanced: How to design kinetic studies for enzymatic inhibition by this compound?
Answer:
- Assay Setup :
- Use purified enzyme (e.g., COX-2) and measure initial reaction rates (Vmax) via spectrophotometry .
- Test multiple substrate concentrations to calculate Km and Vmax in presence/absence of inhibitor .
- Data Analysis :
- Fit data to Michaelis-Menten models to determine inhibition type (competitive/uncompetitive).
- Calculate Ki values using Cheng-Prusoff equation for dose-dependent studies .
Q. Example Results from Analogs :
| Compound | Ki (nM) | Inhibition Type | Source |
|---|---|---|---|
| Thiadiazole analog | 12.3 | Competitive |
Basic: What are the stability and storage recommendations for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
